![molecular formula C25H32ClN5O2 B2502950 6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 383903-67-1](/img/structure/B2502950.png)

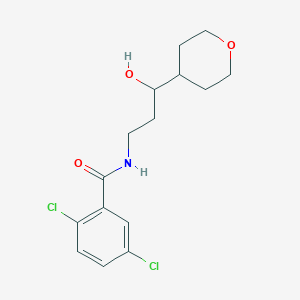

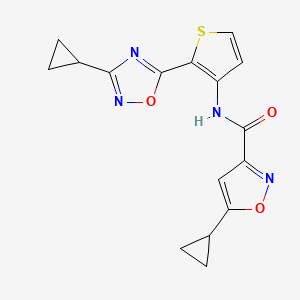

6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine" appears to be a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile scaffold in organic chemistry and is used in various applications, including crystal engineering, as seen in the synthesis of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines . These compounds exhibit dynamic behavior and can exist in multiple isomeric forms due to restricted rotation around the amino-triazine bond .

Synthesis Analysis

The synthesis of triazine derivatives typically involves the substitution of chlorine atoms in cyanuric chloride with various nucleophiles. For instance, the synthesis of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine was achieved by reacting cyanuric chloride with diethanolamine in a mixed medium of acetone and water . The reaction conditions, such as the solvent system, base catalysts, molar ratios of reactants, and reaction time, were optimized to improve the yield and purity of the product . Similarly, the synthesis of 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine avoided the use of the Grignard reaction, which can be problematic, and instead used a more straightforward method .

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which can be substituted at various positions to create a wide range of compounds with different properties. The structure of these compounds can be determined using techniques such as X-ray crystallography, which revealed that the solid-state structure of a 4,6-diamino-1,3,5-triazine derivative was stabilized by intra- and intermolecular hydrogen bonds . Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, is also commonly used to characterize the structure of triazine derivatives in solution .

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, including nucleophilic substitution, alkylation, and acid-catalyzed addition reactions. The reactivity of the triazine ring allows for the introduction of different functional groups, which can alter the physical and chemical properties of the molecule. For example, bis(resorcinyl) triazine derivatives, which can absorb UV light, were prepared from 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine through alkylation or acid-catalyzed addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by the substituents on the triazine ring. These properties can include solubility, melting point, and the ability to form hydrogen bonds, as seen in the solid-state structure of a 4,6-diamino-1,3,5-triazine derivative . The introduction of specific functional groups can also impart desired properties, such as UV light absorption in the case of bis(resorcinyl) triazine derivatives . The dynamic behavior of these compounds, such as restricted rotation and tautomerism, can also affect their chemical properties and is important for understanding their behavior in different environments .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Chemistry :

- The compound has been used in the synthesis and characterization of dendrimeric melamine cored complexes, demonstrating applications in the study of magnetic behaviors and Schiff bases (Uysal & Koç, 2010).

- It's also involved in microwave-assisted synthesis of pyrazolyl bistriazines, useful in supramolecular chemistry for creating extended supramolecular polymers with interesting fluorescence properties (Moral et al., 2010).

Material Science and Engineering :

- This compound plays a role in the development of novel triazine Schiff base-based cationic gemini surfactants, which are evaluated for their antiwear, antifriction, and anticorrosive properties in polyol (Singh et al., 2016).

- It is used in the development of aromatic polyamides with main chain phenyl-1,3,5-triazine moieties, demonstrating high thermal stability and good mechanical properties, relevant in materials engineering (Yu et al., 2012).

Environmental Science :

- Its derivatives are studied for their impact on phosphatases from corn roots, indicating potential environmental effects of triazine herbicides (Scarponi & Perucci, 1986).

- Research on the dissipation kinetics of soil-applied herbicides, including triazine derivatives, provides valuable insights for agronomy and environmental science (Baer & Calvet, 1999).

Biomedical and Pharmacological Research :

- Studies on the antimalarial activity of triazine derivatives, including 6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine, contribute to medicinal chemistry and drug development (Werbel et al., 1987).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-chloro-2-N,4-N-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32ClN5O2/c1-17(2)13-15-32-21-9-5-19(6-10-21)27-24-29-23(26)30-25(31-24)28-20-7-11-22(12-8-20)33-16-14-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,27,28,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCRKWMWNHWNTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)OCCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2502878.png)

![4-(2,4-Dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2502879.png)

![5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2502880.png)

![5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2502881.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2502882.png)

![1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2502889.png)